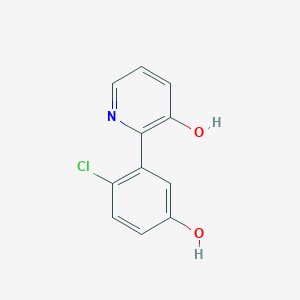
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine (2-CFP-3HP) is an organic compound with a molecular formula of C8H7ClFNO2. It is a colorless solid with a melting point of 124-126°C and a boiling point of 222-224°C. It is used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in research laboratories to study the biochemical and physiological effects of certain compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to act as an agonist of certain receptors, such as the serotonin receptor. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and has relatively low volatility. The main limitation of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
In the future, 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be used to further study the biochemical and physiological effects of certain compounds. It could also be used to study the effects of certain compounds on the immune system, as well as the effects of certain compounds on the nervous system. Additionally, it could be used to develop new drugs that target certain enzymes or receptors. Finally, it could be used to develop new methods of synthesizing pharmaceuticals, such as antibiotics and anti-cancer drugs.
Synthesemethoden
The synthesis of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is typically achieved through a two-step reaction. The first step involves the reaction of 3-chloro-5-fluorophenol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid, to yield 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%. The second step involves the reaction of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% with a base, such as sodium hydroxide, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is used in scientific research to study the biochemical and physiological effects of certain compounds. It has been used in studies of the mechanism of action of certain drugs, such as antifungal agents and anti-cancer drugs. It has also been used in studies of the effects of certain compounds on the immune system, as well as in studies of the effects of certain compounds on the nervous system.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZVPBKNQUVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682883 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
CAS RN |
1261994-14-2 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














